N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a thioacetamide side chain and aryl substituents. The 7-phenyl substitution and 4-oxo moiety are critical for hydrogen bonding and π-π stacking interactions, common features in kinase inhibitors .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-9-7-6-8-10-17)28-26(30)35-15-22(31)27-20-12-11-18(33-4)13-21(20)34-5/h6-14,16H,15H2,1-5H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVWDMFZYBCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group.
- A pyrrolo[3,2-d]pyrimidine moiety with various substitutions that may influence its biological activity.
The presence of both thioacetamide and pyrimidine derivatives suggests potential interactions with biological targets such as enzymes and receptors.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties . For instance, derivatives containing pyrrolo[3,2-d]pyrimidine have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF7 | 4.8 |
| N-(2,4-dimethoxyphenyl)-2-(thioacetamide) | A549 | 3.2 |
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity, likely due to increased interaction with cellular targets involved in proliferation and survival pathways .
Anticonvulsant Activity
Compounds similar to N-(2,4-dimethoxyphenyl)-2-thioacetamide have also been evaluated for anticonvulsant activity . The mechanism often involves modulation of neurotransmitter systems or ion channels.
| Study | Compound Tested | Result |
|---|---|---|
| Study 1 | Compound C | 100% protection in PTZ model |
| Study 2 | Compound D | Significant reduction in seizure duration |
These findings suggest that modifications to the thiazole or pyrimidine rings can lead to enhanced anticonvulsant efficacy .
The mechanisms underlying the biological activity of N-(2,4-dimethoxyphenyl)-2-thioacetamide may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain anticonvulsant effects.
- Induction of Apoptosis : Inducing programmed cell death in cancer cells through caspase activation.
Case Studies
Several case studies have documented the efficacy of compounds related to N-(2,4-dimethoxyphenyl)-2-thioacetamide:
-
Case Study on Antitumor Efficacy : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant tumor growth inhibition in xenograft models.
- Findings : The most potent derivative showed an IC50 value of 0.5 µM against human breast cancer cells.
-
Anticonvulsant Evaluation : In a controlled trial assessing the anticonvulsant properties of related compounds:
- Results : The compound exhibited a notable decrease in seizure frequency in animal models compared to control groups.
Comparison with Similar Compounds
Structural Analogues in Pyrrolo/Thieno-Pyrimidine Families
The compound shares structural homology with several derivatives reported in recent literature and patents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Core Structure Variations: The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from thieno[3,2-d]pyrimidines (e.g., PI-103) and pyrido[4,3]thieno[2,3-d]pyrimidines (Compound 24). Pyrrolo cores often exhibit enhanced solubility compared to thieno analogs due to reduced aromaticity . The 4-oxo group in the target compound is conserved across analogs (e.g., 19a-c), suggesting a role in binding ATP pockets of kinases .
Substituent Effects :
- The thioacetamide linkage in the target compound is unique; most analogs (e.g., 19a-c, PI-103) feature oxygen-based or direct carbon linkages. Sulfur’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability .
- The 2,4-dimethoxyphenyl group contrasts with simpler aryl groups (e.g., phenyl in 19a-c) or heterocycles (e.g., morpholine in PI-103). Methoxy groups may improve blood-brain barrier penetration but increase susceptibility to demethylation .
Biological Implications: Compounds like PI-103 and EP 4 374 877 A2 derivatives demonstrate that morpholine and trifluoromethyl groups enhance target selectivity and pharmacokinetics. toxicity . Antitumor pyrrolo[2,3-d]pyrimidines (19a-c) with carboxylic acid substituents show high potency, but the target compound’s thioacetamide may limit similar activity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
